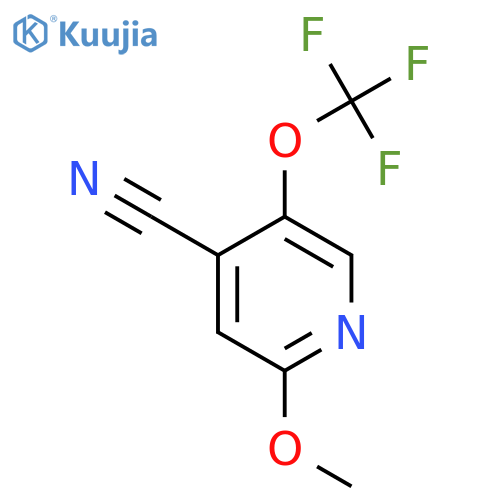Cas no 1361878-76-3 (4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine)

1361878-76-3 structure
商品名:4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine
CAS番号:1361878-76-3
MF:C8H5F3N2O2
メガワット:218.132712125778
CID:4911815
4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H5F3N2O2/c1-14-7-2-5(3-12)6(4-13-7)15-8(9,10)11/h2,4H,1H3
- InChIKey: XEVKKXQDBGPVSQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(C=C1C#N)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 260
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026002815-1g |
4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine |
1361878-76-3 | 97% | 1g |
$1,629.60 | 2022-04-02 | |
| Alichem | A026002815-500mg |
4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine |
1361878-76-3 | 97% | 500mg |
$1,068.20 | 2022-04-02 | |
| Alichem | A026002815-250mg |
4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine |
1361878-76-3 | 97% | 250mg |
$700.40 | 2022-04-02 |
4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
1361878-76-3 (4-Cyano-2-methoxy-5-(trifluoromethoxy)pyridine) 関連製品
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 624-75-9(Iodoacetonitrile)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
